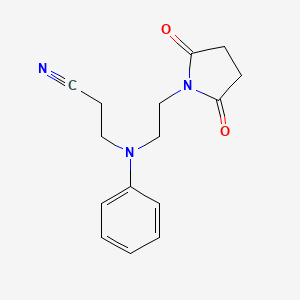![molecular formula C14H10N2O3 B13948481 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester CAS No. 64399-32-2](/img/structure/B13948481.png)
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its fused ring structure, which includes both pyrimidine and quinoline moieties
Métodos De Preparación
The synthesis of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of anilinomethylenemalonate with diethyl ethoxymethylenemalonate (DEEMM) in the presence of a catalyst . The reaction is often carried out under reflux conditions, and both microwave-assisted synthesis and conventional heating methods have been employed .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the fused ring system.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism by which 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester exerts its effects is related to its ability to interact with various molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar compounds to 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester include:
6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid: This compound has an ethoxy group instead of a methyl ester group, which can influence its reactivity and biological activity.
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester: The ethyl ester variant may have different solubility and pharmacokinetic properties compared to the methyl ester.
The uniqueness of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64399-32-2 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
methyl 1-oxopyrimido[1,2-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H10N2O3/c1-19-14(18)10-8-15-12-7-6-9-4-2-3-5-11(9)16(12)13(10)17/h2-8H,1H3 |
Clave InChI |
RUCUMXZHBMUJIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C2C=CC3=CC=CC=C3N2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
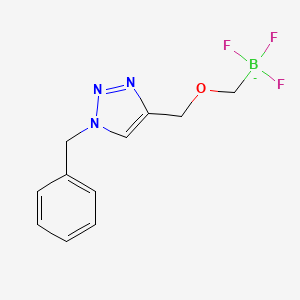

![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)
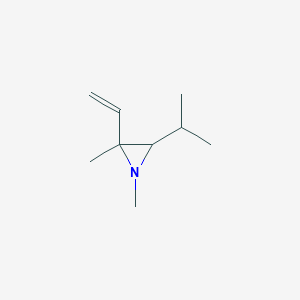
![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
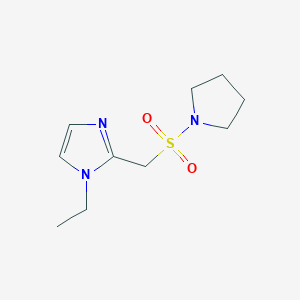
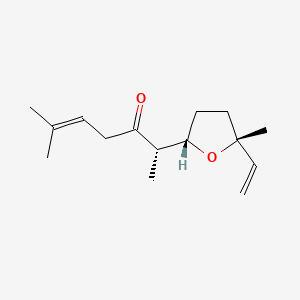
![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
